4-(2,6-Dichloroisonicotinoyl)morpholine
Overview
Description
4-(2,6-Dichloroisonicotinoyl)morpholine is a useful research compound. Its molecular formula is C10H10Cl2N2O2 and its molecular weight is 261.1 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 4-(2,6-Dichloroisonicotinoyl)morpholine typically involves the reaction of 2,6-dichloronicotinic acid with morpholine under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the reaction. For example, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of morpholine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2,6-Dichloroisonicotinoyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The chlorine atoms in the 2,6-dichloroisonicotinoyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,6-Dichloroisonicotinoyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloroisonicotinoyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(2,6-Dichloroisonicotinoyl)morpholine can be compared with other similar compounds, such as:
4-(2,6-Dichloropyridin-4-yl)morpholine: Similar structure but different functional groups.
4-(2,6-Dichloroisonicotinoyl)piperidine: Similar core structure but with a piperidine ring instead of a morpholine ring. The uniqueness of this compound lies in its specific combination of the morpholine ring and the 2,6-dichloroisonicotinoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-9(12)13-8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIGKPCMCFGSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973389 | |
Record name | (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-44-8 | |
Record name | Morpholine, 4-(2,6-dichloroisonicotinoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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